Maraviroc Could Enhance How the Brain Links Memories

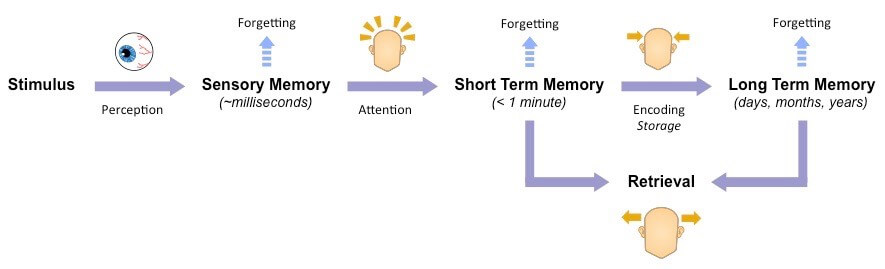

Memory is the faculty of the mind by which data or information is encoded, stored, and retrieved when needed. It is the retention of information over time for the purpose of influencing future action. If past events could not be remembered, it would be impossible for language, relationships, or personal identity to develop. Memory is often understood as an informational processing system with explicit and implicit functioning that is made up of a sensory processor, short-term (or working) memory, and long-term memory. This can be related to the neuron. The sensory processor allows information from the outside world to be sensed in the form of chemical and physical stimuli and attended to various levels of focus and intent.

Memory formation can be affected by previous experiences. For example, memories acquired close in time often become linked such that the retrieval of one increases the likelihood of retrieving the other (memory linking). Abnormal memory linking (for example, improper relational memory) is involved in psychiatric disorders such as post-traumatic stress disorder and schizophrenia.

However, very little is known about the mechanisms that regulate interactions amongst memories. Activation of CREB and subsequent increases in neuronal excitability are thought to open the temporal window for memory linking, so that a given neuronal ensemble involved in encoding one memory is more likely to participate in encoding a second memory acquired close in time. Accordingly, the neuronal overlap between memory ensembles has been shown to be critical for memory linking. By contrast, little is known about the mechanisms that segregate events that are temporally distinct.

CCR5 has been extensively studied in the context of inflammatory responses and HIV infection. However, comparatively little is known about its role in learning and memory. Both CCR5 and CCL5 are highly enriched in the CA1 region of the hippocampus, and CCR5 is a negative regulator of CREB activation and neuronal excitability.

Now, UCLA researchers have discovered a key molecular mechanism behind this memory linking. They’ve also identified a way to restore this brain function genetically in aging mice — and an FDA-approved drug that achieves the same thing. Published today in the journal Nature, the findings suggest a new method for strengthening human memory in middle age and a possible early intervention for dementia.

“Our memories are a huge part of who we are,” said Alcino Silva, an author of the research and a distinguished professor of neurobiology and psychiatry at the David Geffen School of Medicine at UCLA. “The ability to link related experiences teaches us how to stay safe and operate successfully in the world.” As people age, the amount of CCR5 expressed in the brain rises, and, as Silva’s lab has demonstrated in earlier research, increased CCR5 gene expression reduces memory recall.

In the current study, Silva and his colleagues discovered a key mechanism underlying mice’s ability to link memories of their experiences in two different cages. A tiny microscope opened a window into the animals’ brains, enabling the scientists to observe neurons firing and creating new memories. They found that boosting CCR5 gene expression in the brains of mice interfered with memory linking. The animals forgot the connection between the two cages. But when the scientists deleted the CCR5 gene in the animals, the mice were able to link memories that normal mice could not.

Silva had previously studied the drug maraviroc, which the U.S. Food and Drug Administration approved in 2007 for the treatment of HIV infection. His lab found that maraviroc also suppressed CCR5 in the brains of mice. “When we gave maraviroc to older mice, the drug duplicated the effect of genetically deleting CCR5 from their DNA,” said Silva, who is also a member of the UCLA Brain Research Institute. “The older animals were able to link memories again.”

The finding suggests that beyond reversing the cognitive deficits caused by HIV infection, maraviroc can also be used to help restore middle-aged memory loss. “Our next step will be to organize a clinical trial to test maraviroc’s influence on early memory loss with the goal of early intervention,” said Silva. “Once we fully understand how memory declines, we’ll possess the potential to slow down the process.”

More about CCR5

C-C chemokine receptor type 5, also known as CCR5 or CD195, is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines. The CCR5 protein belongs to the beta chemokine receptors family of integral membrane proteins. It is a G protein–coupled receptor which functions as a chemokine receptor in the CC chemokine group.

CCR5 is expressed on immature (Th0) and memory and primed Th1 cells, monocytes, macrophages, and immature DC; on neurons, astrocytes, and microglia; on epithelium, endothelium, vascular smooth muscle, and fibroblasts. CCR5 chemokine agonists stimulate pertussis toxin (PTX)-sensitive intracellular calcium mobilization and inhibit cAMP production in CCR5-transfected cells. Chemokine ligands also stimulate PTX-sensitive calcium flux in B10 cells and CD4+ T cells, which express endogenous CCR5. Thus, like most chemokine receptors, CCR5 activates the Gi/o family of heterotrimeric G proteins. CCR5 is not only a chemokine receptor that is able to induce cell chemotaxis towards chemokine gradients, but it also takes part in immune synapses where it behaves as a costimulatory molecule.

Since the discovery in 1996 that it is a co-receptor for HIV-1, it has received major attention. HIV-1 most commonly uses the chemokine receptors CCR5 and/or CXCR4 as co-receptors to enter target immunological cells. CCR5 is undoubtedly the main HIV coreceptor, involved in virus entry and cell-to-cell spread: Such R5-tropic viruses are nearly always involved in the initial infection, while HIV strains using the CXCR4 coreceptor are observed only seldomly in the early infection. Due to the natural history of HIV infection, CCR5 is a key target for the development of drugs and immunogens that are able to elicit systemic and especially mucosal responses to protect exposed people from infection.

CCR5-Δ32 (or CCR5-D32 or CCR5 delta 32) is an allele of CCR5. CCR5 Δ32 is a 32-base-pair deletion that introduces a premature stop codon into the CCR5 receptor locus, resulting in a nonfunctional receptor. CCR5 is required for M-tropic HIV-1 virus entry. Individuals homozygous (denoted Δ32/Δ32) for CCR5 Δ32 do not express functional CCR5 receptors on their cell surfaces and are resistant to HIV-1 infection, despite multiple high-risk exposures. Individuals heterozygous (+/Δ32) for the mutant allele have a greater than 50% reduction in functional CCR5 receptors on their cell surfaces due to dimerization between mutant and wild-type receptors that interferes with transport of CCR5 to the cell surface. CCR5 Δ32 has an (heterozygote) allele frequency of 10% in Europe, and a homozygote frequency of 1%.

Expression of CCR5 is induced in breast and prostate epithelial cells upon transformation. The induction of CCR5 expression promotes cellular invasion, migration, and metastasis. The induction of metastasis involves homing to the metastatic site. CCR5 inhibitors including maraviroc and leronlimab have been shown to block lung metastasis of human breast cancer cell lines. In preclinical studies of immune competent mice CCR5 inhibitors blocked metastasis to the bones and brain. CCR5 inhibitors also reduce the infiltration of tumor associated macrophages. A Phase 1 clinical study of a CCR5 inhibitor in heavily pretreated patients with metastatic colon cancer demonstrated an objective clinical response and reduction in metastatic tumor burden.

Compounds that act on CCR5